2,3-dipalmitoyl-S-glycerylcysteine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

2,3-dipalmitoyl-S-glycerylcysteine is a thioether derivative of L-cysteine, characterized by the substitution of the hydrogen atom in the thiol group with a 2,3-bis(palmitoyloxy)propyl moiety. This compound features a hydrophobic lipid tail, which contributes to its unique properties and biological activities. The molecular formula of 2,3-dipalmitoyl-S-glycerylcysteine is C₃₈H₇₃NO₆S, and it is commonly recognized as Pam2Cys in immunological contexts, particularly for its role as an adjuvant in vaccine formulations .

The chemical behavior of 2,3-dipalmitoyl-S-glycerylcysteine is influenced by its thioether functional group. It can undergo various reactions typical of thioethers, including:

- Oxidation: The sulfur atom in the thioether can be oxidized to sulfoxides or sulfones under appropriate conditions.

- Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions, potentially reacting with electrophiles.

- Hydrolysis: In the presence of water and under acidic or basic conditions, the compound may hydrolyze to release free cysteine and palmitic acid derivatives.

These reactions are essential for understanding its stability and reactivity in biological systems.

2,3-dipalmitoyl-S-glycerylcysteine exhibits significant biological activities, particularly as an immunological adjuvant. Its lipid components enhance the immune response by:

- Activating Toll-like receptor 2 (TLR2): This activation leads to the stimulation of innate immunity and enhances adaptive immune responses.

- Promoting dendritic cell maturation: The compound aids in the maturation of dendritic cells, which are crucial for antigen presentation and T-cell activation .

- Inducing pro-inflammatory cytokines: It stimulates the production of cytokines that are vital for orchestrating immune responses against pathogens.

These properties make it a valuable component in vaccine development, especially for infectious diseases and cancer therapies.

The synthesis of 2,3-dipalmitoyl-S-glycerylcysteine typically involves several steps:

- Formation of Palmitic Acid Derivatives: Palmitic acid is reacted with a suitable alcohol to form palmitoyloxy groups.

- Thioether Formation: The palmitoyloxy derivatives are then reacted with L-cysteine under mild conditions to replace the thiol hydrogen with the lipid moiety.

- Purification: The final product is purified using techniques such as chromatography to achieve high purity suitable for biological applications.

This multi-step synthesis allows for precise control over the structural characteristics of the compound.

2,3-dipalmitoyl-S-glycerylcysteine has several applications:

- Vaccine Adjuvant: It is primarily used as an adjuvant in vaccine formulations to enhance immune responses against various pathogens and tumors.

- Immunotherapy: The compound is explored in cancer immunotherapy as a means to boost patient immune responses against tumors.

- Research Tool: It serves as a model compound in studies investigating TLR signaling pathways and immune response mechanisms.

These applications highlight its importance in both clinical and research settings.

Studies on the interactions of 2,3-dipalmitoyl-S-glycerylcysteine have focused on its ability to engage with immune receptors such as TLR2. These interactions lead to downstream signaling cascades that activate immune cells:

- Dendritic Cells: Interaction studies show that this compound enhances dendritic cell function and promotes T-cell activation.

- Cytokine Release: Research indicates that it stimulates the release of various cytokines like interleukin-6 and tumor necrosis factor-alpha, which are crucial for effective immune responses .

Understanding these interactions provides insights into optimizing its use as an adjuvant.

Several compounds share structural or functional similarities with 2,3-dipalmitoyl-S-glycerylcysteine:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Dipalmitoylphosphatidylglycerol | Phospholipid | Contains phosphate group; involved in membrane dynamics. |

| S-[2,3-bis(palmitoyloxy)propyl]cysteine | Thioether | Similar structure but without additional functional groups. |

| Palmitic acid | Fatty acid | Simple fatty acid; lacks cysteine component. |

| Pam3Cys | Lipopeptide | Contains three palmitic acids; stronger TLR2 activation. |

The uniqueness of 2,3-dipalmitoyl-S-glycerylcysteine lies in its specific structure that combines both lipid and amino acid properties, making it particularly effective as an immunological adjuvant while providing distinct biochemical interactions compared to other similar compounds.

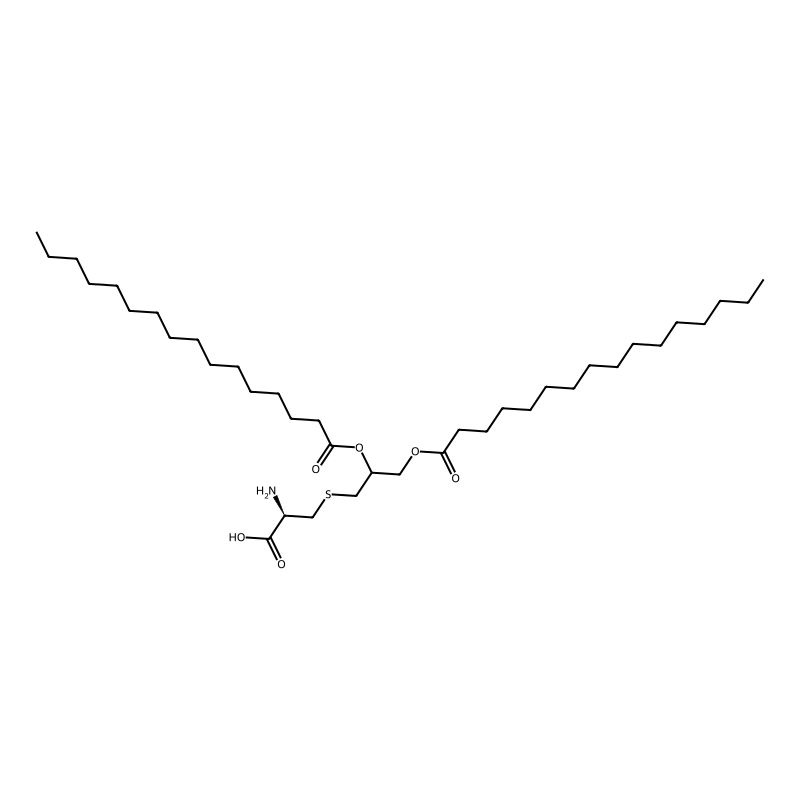

2,3-Dipalmitoyl-S-glycerylcysteine (Pam2Cys) is a synthetic lipoamino acid with the molecular formula C₃₈H₇₃NO₆S and a molecular weight of 672.06 g/mol. Its core structure consists of:

- An L-cysteine residue linked via a thioether bond to a 2,3-dihydroxypropyl moiety.

- Two palmitoyl (C16:0) fatty acid chains esterified to the glycerol backbone at the sn-1 and sn-2 positions.

The IUPAC name is S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine, and it is stereochemically defined by the R configuration at the cysteine α-carbon and the S configuration at the glycerol-derived stereocenter.

Table 1: Key Structural Features

Synthesis and Purification

Pam2Cys is synthesized via a multi-step process:

- Esterification: Glycerol is esterified with palmitic acid to form 2,3-dipalmitoyl-sn-glycerol.

- Thioether formation: The glycerol derivative reacts with L-cysteine under controlled conditions to form the thioether bond.

- Purification: High-performance liquid chromatography (HPLC) or silica gel chromatography isolates the product, with purity confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Critical synthetic challenges include maintaining stereochemical integrity and avoiding hydrolysis of the ester linkages.

Physicochemical Properties

- Solubility: Lipophilic due to palmitoyl chains; soluble in organic solvents (e.g., chloroform, DMSO) but insoluble in water.

- Stability: Susceptible to esterase-mediated hydrolysis; stable in anhydrous conditions at -20°C.

- Thermal properties: Melting point ranges between 85–90°C, with decomposition observed above 150°C.